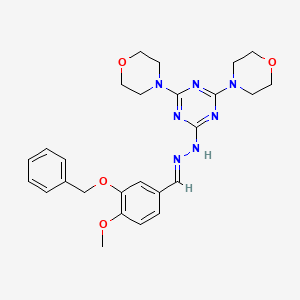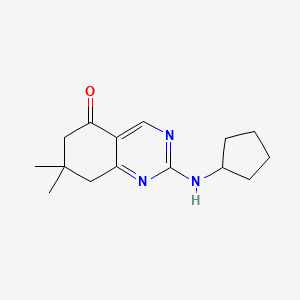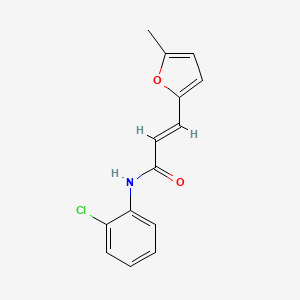![molecular formula C15H15NO5S B5871309 (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid CAS No. 94252-38-7](/img/structure/B5871309.png)
(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid, commonly referred to as MPPA, is a chemical compound with potential applications in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic effects. In
作用機序
MPPA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting their production, MPPA reduces inflammation and pain.
Biochemical and Physiological Effects:
MPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of various inflammatory markers, including cytokines and chemokines. It has also been shown to decrease the infiltration of immune cells into inflamed tissues. In addition, MPPA has been shown to have antioxidant properties and to increase the levels of endogenous antioxidants.
実験室実験の利点と制限
One of the main advantages of using MPPA in lab experiments is its well-established mechanism of action. It has also been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that MPPA is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, the anti-inflammatory effects of MPPA can be dose-dependent, which can make it challenging to determine the optimal dose for a given experiment.
将来の方向性
There are many potential future directions for research involving MPPA. One area of interest is the use of MPPA in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Another area of interest is the development of new formulations of MPPA that are more water-soluble and easier to administer. Additionally, further research is needed to fully understand the mechanisms of action of MPPA and its potential role in the treatment of various diseases.
合成法
MPPA can be synthesized through a multi-step process involving various chemical reactions. One of the most commonly used methods is the reaction between 4-aminophenol and 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the reaction with chloroacetic acid. The resulting compound is then purified through recrystallization.
科学的研究の応用
MPPA has been studied for its potential use in treating various inflammatory conditions, including arthritis, colitis, and asthma. It has also been shown to have antitumor and antiviral properties. In addition, MPPA has been used as a tool in scientific research to investigate the role of inflammation in various diseases and to study the mechanisms of action of other drugs.
特性
IUPAC Name |
2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-11-2-4-12(5-3-11)16-22(19,20)14-8-6-13(7-9-14)21-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSHRBFPUWZPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194902 |
Source


|
| Record name | 2-[4-[[(4-Methylphenyl)amino]sulfonyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94252-38-7 |
Source


|
| Record name | 2-[4-[[(4-Methylphenyl)amino]sulfonyl]phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94252-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-[[(4-Methylphenyl)amino]sulfonyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)

![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5871238.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)

![3-bromo-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5871253.png)
![[3-(2-nitrovinyl)-1H-indol-1-yl]acetic acid](/img/structure/B5871255.png)
![1-{[(4-methylbenzyl)thio]acetyl}pyrrolidine](/img/structure/B5871259.png)
![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5871265.png)
![methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5871273.png)


